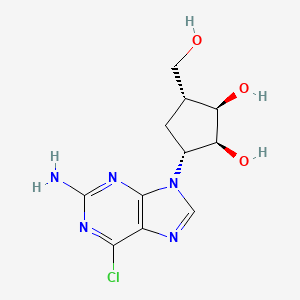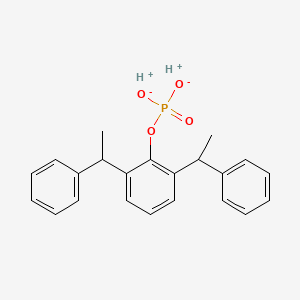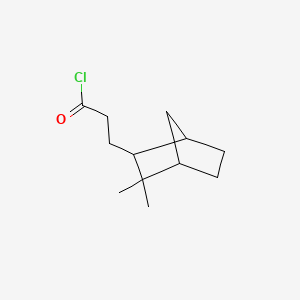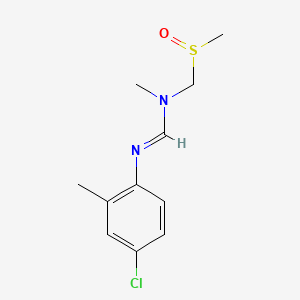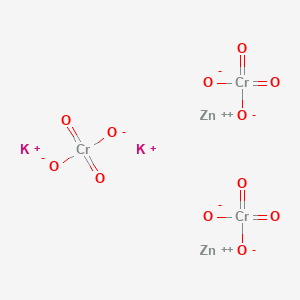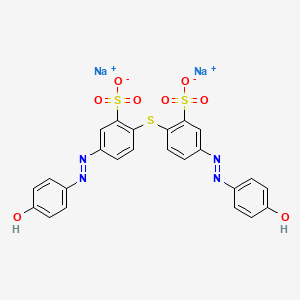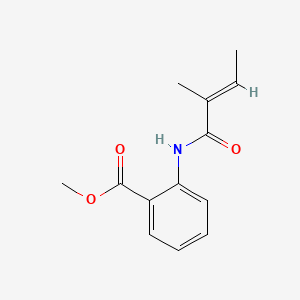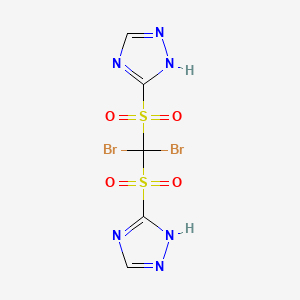
3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide is a complex organic compound with the molecular formula C23H42N2O3S. This compound is characterized by the presence of an amino group, a hexadecyloxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. The process often includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Alkylation: Introduction of the hexadecyloxy group.
Sulphonation: Addition of the sulphonamide group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkyl halides for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulphonamide group can be reduced under specific conditions.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hexadecyloxy group can interact with lipid membranes. The sulphonamide group may inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a hexadecyloxy group.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a hexadecyloxy group.
3-Amino-4-methoxyacetanilide: Features a methoxy group instead of a hexadecyloxy group.
Uniqueness
3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide is unique due to the presence of the long hexadecyloxy chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications involving lipid membranes and hydrophobic environments.
Properties
CAS No. |
97158-34-4 |
|---|---|
Molecular Formula |
C23H42N2O3S |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
3-amino-4-hexadecoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H42N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)24)29(26,27)25-2/h17-18,20,25H,3-16,19,24H2,1-2H3 |
InChI Key |
YMTIFDKNEKBIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


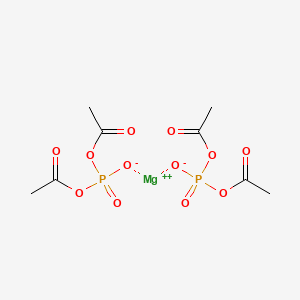
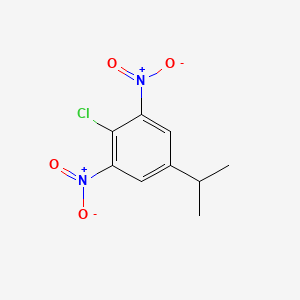
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
